molecular formula C18H22F3N7 B12227816 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12227816
M. Wt: 393.4 g/mol
InChI Key: QZMIYIXCTCQXTM-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine rings. Common reagents used in these reactions include pyrrolidine, piperazine, and various pyrimidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or protection of neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H22F3N7

Molecular Weight

393.4 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22F3N7/c1-13-12-15(25-17(23-13)27-6-2-3-7-27)26-8-10-28(11-9-26)16-22-5-4-14(24-16)18(19,20)21/h4-5,12H,2-3,6-11H2,1H3

InChI Key

QZMIYIXCTCQXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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